molecular formula C10H10BrN3O2S B7499276 4-Bromo-N-(1-methyl-1H-pyrazol-4-yl)-benzenesulfonamide

4-Bromo-N-(1-methyl-1H-pyrazol-4-yl)-benzenesulfonamide

Katalognummer B7499276
Molekulargewicht: 316.18 g/mol
InChI-Schlüssel: DZKVQGDEPYDGSK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Bromo-N-(1-methyl-1H-pyrazol-4-yl)-benzenesulfonamide is a chemical compound that has gained significant attention in scientific research. It is a sulfonamide derivative that has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound exhibits unique properties that make it a promising candidate for further investigation.

Wirkmechanismus

The mechanism of action of 4-Bromo-N-(1-methyl-1H-pyrazol-4-yl)-benzenesulfonamide involves the inhibition of carbonic anhydrase enzymes. These enzymes play a crucial role in regulating the pH balance in various tissues and organs. By inhibiting carbonic anhydrase, this compound disrupts the pH balance, leading to the inhibition of various physiological processes.
Biochemical and Physiological Effects:
4-Bromo-N-(1-methyl-1H-pyrazol-4-yl)-benzenesulfonamide has been shown to exhibit potent inhibitory activity against carbonic anhydrase enzymes. This inhibition leads to the disruption of the pH balance in various tissues and organs, which can have significant biochemical and physiological effects. For example, this compound has been shown to exhibit anti-tumor activity by inhibiting carbonic anhydrase IX, which is overexpressed in various types of cancer cells.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using 4-Bromo-N-(1-methyl-1H-pyrazol-4-yl)-benzenesulfonamide in lab experiments include its potent inhibitory activity against carbonic anhydrase enzymes, which makes it a useful tool for studying various physiological processes. However, its limitations include its potential toxicity and the need for further investigation to determine its optimal dosage and administration route.

Zukünftige Richtungen

There are several future directions for the investigation of 4-Bromo-N-(1-methyl-1H-pyrazol-4-yl)-benzenesulfonamide. These include:
1. Further investigation of its potential use as a therapeutic agent for the treatment of diseases such as glaucoma, epilepsy, and cancer.
2. Investigation of its potential use as a tool for studying various physiological processes.
3. Investigation of its potential toxicity and optimal dosage and administration route.
4. Further investigation of its mechanism of action and potential targets.
5. Investigation of its potential use in combination with other therapeutic agents to enhance their efficacy.

Wissenschaftliche Forschungsanwendungen

4-Bromo-N-(1-methyl-1H-pyrazol-4-yl)-benzenesulfonamide has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit potent inhibitory activity against carbonic anhydrase enzymes, which are involved in various physiological processes. This compound has also been investigated for its potential use as a therapeutic agent for the treatment of diseases such as glaucoma, epilepsy, and cancer.

Eigenschaften

IUPAC Name

4-bromo-N-(1-methylpyrazol-4-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrN3O2S/c1-14-7-9(6-12-14)13-17(15,16)10-4-2-8(11)3-5-10/h2-7,13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZKVQGDEPYDGSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)NS(=O)(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Prepared from 4-bromobenzenesulfonyl chloride (m396 g, 1.55 mmol) and 4-amino-1-methyl-1H-pyrazole (206 mg, 1.54 mmol) in pyridine (3 ml) according to the method of intermediate 1, to give the title compound as a white solid (424 mg, 1.34 mmol, 87%). δH (D-6 DMSO, 300K) 9.80 (1H, s), 7.79 (2H, d J 8.7 Hz), 7.61 (2H, d J 8.7 Hz), 7.48 (1H, s), 7.05 (1H, s), 3.71 (3H, s). m/z (ES+, 70V) 318.0 (MH+).
Quantity
1.55 mmol
Type
reactant
Reaction Step One
Quantity
206 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
[Compound]
Name
intermediate 1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
87%

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.